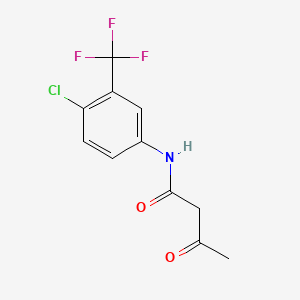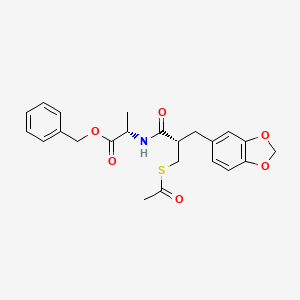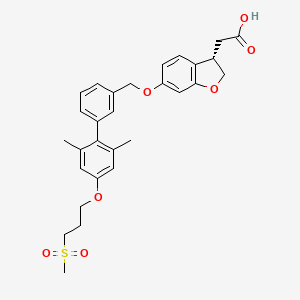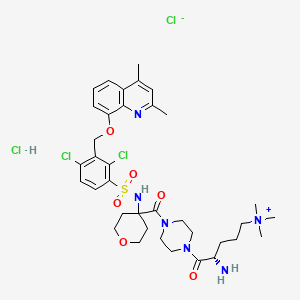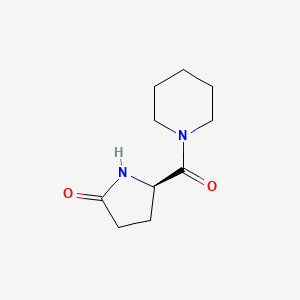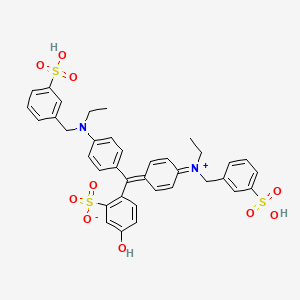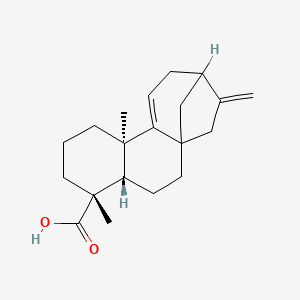
カウラ-9(11),16-ジエン-18-酸
説明
Kaura-9(11),16-dien-18-oic acid, also known as grandiflorenic acid, is a diterpene with a carbon skeleton composed of three six-membered rings and one five-membered ring . It has been isolated from various plants, including Wedelia trilobata and Centipeda cunninghamii . This compound has shown promising antibacterial activity and has been associated with wound healing .
Synthesis Analysis
The synthesis of Kaura-9(11),16-dien-18-oic acid involves processes such as epoxidation and rearrangements . For instance, grandiflorenic acid methyl ester, a derivative of Kaura-9(11),16-dien-18-oic acid, was synthesized from grandiflorenic acid isolated from the plant Montanoa tomentosa .Molecular Structure Analysis
The molecular structure of Kaura-9(11),16-dien-18-oic acid consists of three six-membered rings and one five-membered ring . These rings occur in chair, twist-boat, half-chair, and envelope conformations, respectively .Chemical Reactions Analysis
While specific chemical reactions involving Kaura-9(11),16-dien-18-oic acid are not detailed in the retrieved sources, the compound has been involved in synthesis processes such as epoxidation and rearrangements .Physical and Chemical Properties Analysis
Kaura-9(11),16-dien-18-oic acid has a molecular formula of C20H28O2 . Its average mass is 300.435 Da, and its monoisotopic mass is 300.208923 Da .科学的研究の応用
ここでは、「カウラ-9(11),16-ジエン-18-酸」の科学研究への応用について、いくつかのユニークなアプリケーションに焦点を当てて包括的な分析を行います。
抗腫瘍活性
この化合物は、癌細胞をアポトーシスに導くことによって、いくつかの種類の悪性癌細胞に抗腫瘍活性を示すことが発見されています .
細胞増殖抑制および細胞毒性活性
この酸から合成されたジテルペン誘導体は、ヒト癌細胞株に対して細胞増殖抑制および細胞毒性活性を示し、ある化合物はCNS SF-539に対してGI50値が51.6 nMを示しました .
抗菌活性
Wedelia trilobataの葉から分離されたこの化合物を含む画分は、S. aureusに対して15.62μg/ml、S. epidermidis に対して7.81μg/mlのMIC値を示す有望な抗菌活性を示しました。
創傷治癒活性
Wedelia trilobataの葉の同じ画分も、創傷治癒活性を示しました .
化学組成分析
この化合物は、Centipeda cunninghamiiの化学組成と薬理活性を調査中に単離されました .
合成と構造解析
この化合物の誘導体であるグランジフロレン酸のX線結晶構造は、植物Montanoa tomentosaから合成された後に分析されました .
Europe PMC - (3R,4S,5S,8S,10R,13R)-3-Hy-droxy-kaura-9(11),16-dien-18-oic acid Springer - Synthetic diterpene derivatives from kaura-9(11),16-dien-19-oic acid RSC Publishing - Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid loaded onto fluorescent Springer - X-ray Crystal Structure of Grandiflorenic Acid Europe PMC - Wound healing activity of ent-kaura-9(11),16-dien-19-oic acid isolated
作用機序
Target of Action
Kaura-9(11),16-dien-18-oic acid, also known as Grandiflorenic acid, is a diterpenoid compound . It has been evaluated for its cytostatic and cytotoxic activity against human cancer cell lines . .
Mode of Action
It has been suggested that it exerts its effects through interactions with cellular targets that lead to cytostatic and cytotoxic effects
Biochemical Pathways
Given its cytostatic and cytotoxic activity, it is likely that it impacts pathways related to cell proliferation and survival .
Result of Action
Kaura-9(11),16-dien-18-oic acid has been shown to have cytostatic and cytotoxic activity against human cancer cell lines . This suggests that the compound may induce cell cycle arrest and/or cell death in cancer cells.
生化学分析
Biochemical Properties
Kaura-9(11),16-dien-18-oic acid plays a significant role in biochemical reactions, particularly in the context of plant metabolism. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, Kaura-9(11),16-dien-18-oic acid has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions can lead to the formation of hydroxylated derivatives, which may have different biological activities compared to the parent compound .
Cellular Effects
Kaura-9(11),16-dien-18-oic acid exerts various effects on different types of cells and cellular processes. In plant cells, this compound can influence cell growth and differentiation by modulating the activity of key signaling pathways. For example, Kaura-9(11),16-dien-18-oic acid has been shown to affect the expression of genes involved in cell division and differentiation, leading to changes in cell morphology and function .
In animal cells, Kaura-9(11),16-dien-18-oic acid can impact cell signaling pathways, gene expression, and cellular metabolism. This compound has been reported to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. These effects are mediated through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which play crucial roles in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of Kaura-9(11),16-dien-18-oic acid involves several key processes. At the molecular level, this compound can bind to specific receptors and enzymes, modulating their activity and function. For instance, Kaura-9(11),16-dien-18-oic acid has been shown to inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways .
Additionally, Kaura-9(11),16-dien-18-oic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis. The binding interactions and enzyme inhibition or activation by Kaura-9(11),16-dien-18-oic acid are crucial for its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kaura-9(11),16-dien-18-oic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Over time, the degradation products of Kaura-9(11),16-dien-18-oic acid may exhibit different biological activities compared to the parent compound.
特性
IUPAC Name |
(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14?,15-,18+,19+,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIPNPHMQGDUBW-MZWQVCBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944986 | |
| Record name | Kaura-9(11),16-dien-18-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22338-67-6 | |
| Record name | Grandiflorenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kaura-9(11),16-dien-18-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources and potential applications of Kaura-9(11),16-dien-18-oic acid?
A1: Kaura-9(11),16-dien-18-oic acid, also known as Grandiflorenic acid, has been identified in the extractives of various plant materials. One study analyzed the pyrolytic behavior of bagasse multifunctional materials and found Kaura-9(11),16-dien-18-oic acid as one of the main constituents []. Another study identified it as an active ingredient in Aspilia latissima, a plant used in traditional medicine []. This suggests potential applications in biomaterial development and medicine. Additionally, the compound was found in the autumn leaves of Santalum album alongside other potentially valuable compounds, hinting at possible uses in cosmetics or as a bioenergy source [].
Q2: Is there any research on the antimicrobial properties of Kaura-9(11),16-dien-18-oic acid?
A2: Yes, research suggests that Kaura-9(11),16-dien-18-oic acid exhibits antimicrobial activity. A study investigating Aspilia latissima found that the plant exhibited activity against a range of microorganisms including Staphylococcus aureus, Candida albicans, and Escherichia coli []. Specifically, the chloroform fraction of the plant's roots, which contained Kaura-9(11),16-dien-18-oic acid, showed potent activity against S. aureus []. This highlights its potential for development into novel antimicrobial agents.
Q3: What is known about the structural characteristics of Kaura-9(11),16-dien-18-oic acid?
A3: Kaura-9(11),16-dien-18-oic acid (C20H28O2) crystallizes in the P21 space group with specific lattice parameters []. The crystal structure reveals two independent molecules per unit cell forming a dimer through strong hydrogen bonding involving the carboxylic acid groups []. This dimer formation, with an overall anti-conformation, contributes to the compound's solid-state packing and could influence its physicochemical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




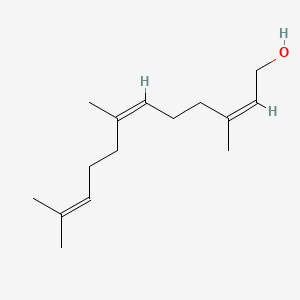
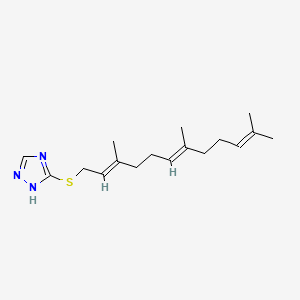
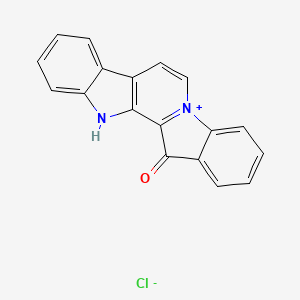
![5-[[(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672063.png)
![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)
